molecular formula C8H8INO2 B13987465 1,2-Dimethyl-3-iodo-5-nitrobenzene

1,2-Dimethyl-3-iodo-5-nitrobenzene

Katalognummer: B13987465
Molekulargewicht: 277.06 g/mol
InChI-Schlüssel: CUEJPEZCTUXBQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethyl-3-iodo-5-nitrobenzene is an aromatic compound characterized by the presence of iodine and nitro functional groups on a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-3-iodo-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Nitration: The introduction of a nitro group (-NO2) to the benzene ring. This can be achieved by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Iodination: The introduction of an iodine atom to the benzene ring. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

    Methylation: The introduction of methyl groups (-CH3) to the benzene ring. This can be achieved using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl-3-iodo-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Various substituted benzene derivatives.

    Reduction: Amino derivatives of the benzene ring.

    Oxidation: Carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-3-iodo-5-nitrobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-3-iodo-5-nitrobenzene in various reactions involves the following steps:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Dimethyl-3-iodo-5-nitrobenzene is unique due to the combination of iodine, nitro, and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination allows for specific applications in organic synthesis and materials science that are not possible with other similar compounds.

Eigenschaften

Molekularformel

C8H8INO2

Molekulargewicht

277.06 g/mol

IUPAC-Name

1-iodo-2,3-dimethyl-5-nitrobenzene

InChI

InChI=1S/C8H8INO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3

InChI-Schlüssel

CUEJPEZCTUXBQK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C)I)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.